(2,2-Difluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol
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Overview
Description
(2,2-Difluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol is a synthetic organic compound that features a unique pyrrolizine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2,2-Difluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2,2-Difluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)ethanol: Similar structure with an ethanol group instead of methanol.
(2,2-Difluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)amine: Contains an amine group instead of methanol.
(2,2-Difluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)ketone: Features a ketone group instead of methanol.
Uniqueness
The uniqueness of (2,2-Difluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of fluorine atoms can enhance its stability and bioavailability, while the methylene and hydroxyl groups can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H13F2NO |
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Molecular Weight |
189.20 g/mol |
IUPAC Name |
(2,2-difluoro-6-methylidene-1,3,5,7-tetrahydropyrrolizin-8-yl)methanol |
InChI |
InChI=1S/C9H13F2NO/c1-7-2-8(6-13)4-9(10,11)5-12(8)3-7/h13H,1-6H2 |
InChI Key |
QMRJYUBHMMPXTR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2(CC(CN2C1)(F)F)CO |
Origin of Product |
United States |
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